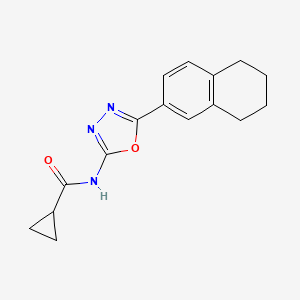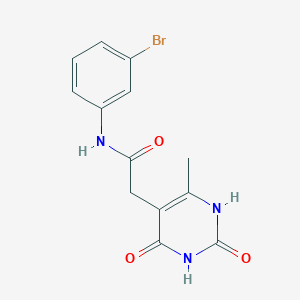
N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide” is a complex organic compound. It contains a bromophenyl group (a phenyl ring with a bromine atom), a methyl-dioxo-tetrahydropyrimidinyl group (a pyrimidine ring with two oxygen atoms and a methyl group), and an acetamide group (an acetyl group bound to an amine).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the bromine atom to the phenyl ring, and the attachment of the acetamide group.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the central carbon atom. The bromophenyl group is likely to be planar due to the arrangement of the carbon atoms in the phenyl ring. The pyrimidine ring could add some three-dimensionality to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrimidine ring, which has multiple sites for potential reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen.科学的研究の応用
Antiviral Properties
- Anticytomegalovirus Activity : Research has shown that certain derivatives of N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exhibit significant antiviral properties against human cytomegalovirus. One such derivative, with a dodecane-1,12-diyl linker, demonstrated potent virus inhibitory activity in vitro (Paramonova et al., 2020).
Antitumor and Anticancer Research
- In Vitro Antitumor Activities : Various compounds synthesized using N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide analogues have shown promising antitumor activity. Specific compounds demonstrated notable effects against HepG2 cell lines, indicating potential applications in cancer research (Fahim et al., 2019).
- Selective Antitumor Activities : Some derivatives, particularly those with R-configuration, have been identified to possess selective anti-tumor activities, further suggesting their relevance in cancer treatment research (Xiong Jing, 2011).
Chemical Synthesis and Structural Analysis
- Synthesis and Conformational Analysis : The reaction of 6-methyluracil with various agents leading to compounds related to N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has been studied. These analyses include X-ray analysis, NMR, and IR spectroscopy, contributing to a deeper understanding of the compound's structural properties (Kataev et al., 2021).
Other Applications
- Molecular Imprinted Polymer Enhancement : Research involving molecular imprinted polymers (MIPs) utilized derivatives of N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. These studies contribute to the development of polymers with improved properties, such as hydrogen bonding and enhanced stability, useful in various scientific applications (Fahim & Abu-El Magd, 2021).
Safety And Hazards
Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. However, compounds containing bromine atoms can sometimes be hazardous due to the reactivity of bromine.
将来の方向性
Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications, for example in the field of medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific studies and experimental data would be needed. If this is a novel compound, it might be interesting to synthesize it and study its properties and potential applications.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-7-10(12(19)17-13(20)15-7)6-11(18)16-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,16,18)(H2,15,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUTNFIXRYDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

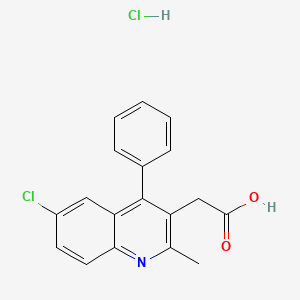
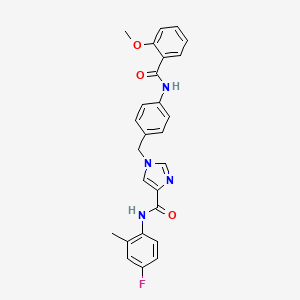
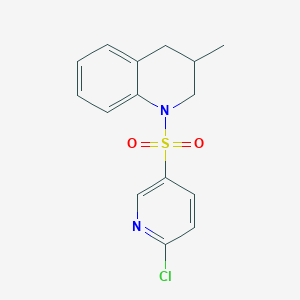
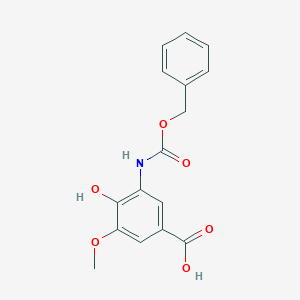
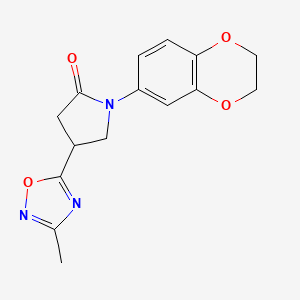
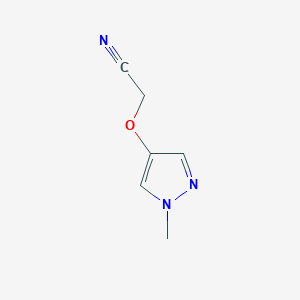
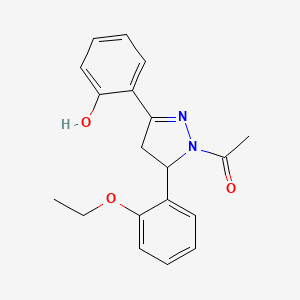
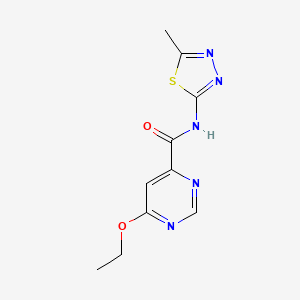
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)
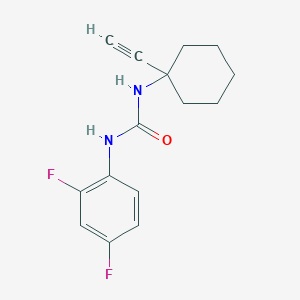
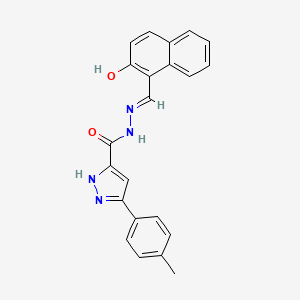
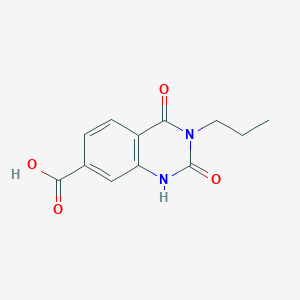
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
